7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylphenyl isocyanate with ethylpyridine derivatives, followed by cyclization with triazole intermediates. The reaction conditions often require the use of catalysts such as copper(I) bromide and ligands like 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizers such as sodium hypochlorite or manganese dioxide can be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to its specific combination of heterocyclic rings and the presence of a chloro group, which can be further functionalized for various applications. Its specific binding affinity to CDKs also sets it apart from other similar compounds .
Properties
IUPAC Name |
11-(3-chloro-2-methylphenyl)-4-ethyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O/c1-3-13-18-16-20-19-14-12(23(16)21-13)7-8-22(15(14)24)11-6-4-5-10(17)9(11)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFSXXNRSWFWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=C(C(=CC=C4)Cl)C)N=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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